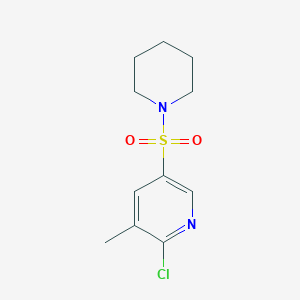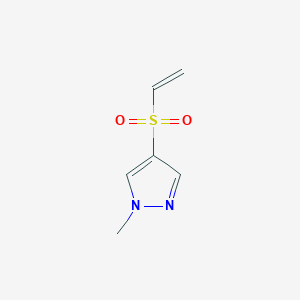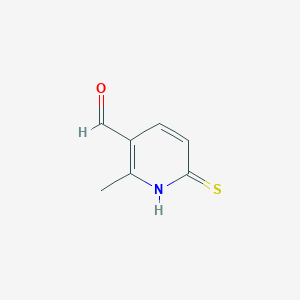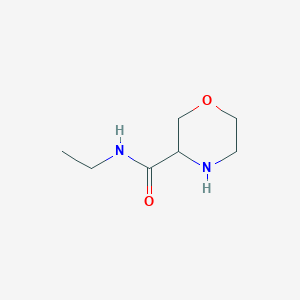
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound featuring two oxadiazole rings and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a tert-butyl-substituted hydrazine derivative, followed by cyclization with a nitrile oxide to form the oxadiazole rings .
Industrial Production Methods
the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and sustainable production, could be applied .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole rings or the tert-butyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with different substituents, while reduction could lead to partially or fully reduced oxadiazole rings .
Aplicaciones Científicas De Investigación
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mecanismo De Acción
The mechanism by which 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with specific molecular targets. The oxadiazole rings can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl alcohol: A simpler compound with a tert-butyl group, used in various chemical reactions.
Butylated hydroxyanisole (BHA): An antioxidant with a tert-butyl group, used in food preservation.
Butylated hydroxytoluene (BHT): Another antioxidant with similar properties to BHA.
Uniqueness
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings and tert-butyl group, which confer specific reactivity and stability. This makes it distinct from simpler tert-butyl-containing compounds and other oxadiazole derivatives .
Propiedades
Fórmula molecular |
C8H11N5O2 |
|---|---|
Peso molecular |
209.21 g/mol |
Nombre IUPAC |
4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H11N5O2/c1-8(2,3)7-10-6(13-14-7)4-5(9)12-15-11-4/h1-3H3,(H2,9,12) |
Clave InChI |
BVUDHDPLDWFLJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=NO1)C2=NON=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


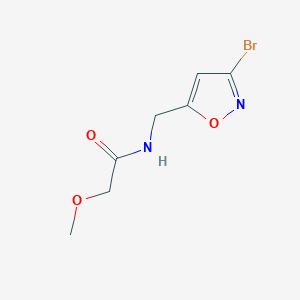
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)
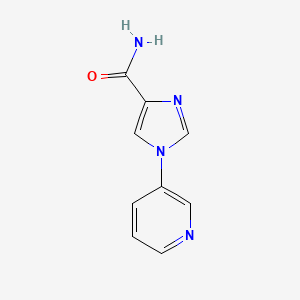
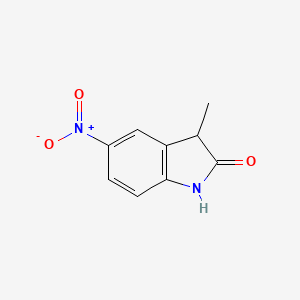

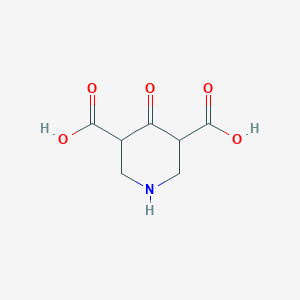
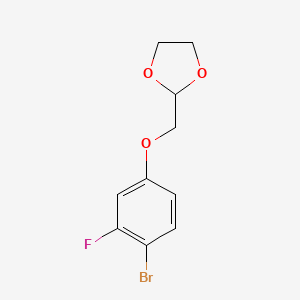
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)

